BenchChemオンラインストアへようこそ!

N-(2-oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Lipophilicity Drug-likeness Permeability

N-(2-Oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-23-4) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, featuring a pyrrolidine substituent at the 6-position and a distinctive 2-oxothiolane (γ-thiobutyrolactone) moiety on the amide side chain. With a molecular formula of C₁₃H₁₆N₄O₂S and a molecular weight of 292.36 g/mol, the compound is offered commercially at a typical purity of 95%.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 2034365-23-4
Cat. No. B2661072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS2034365-23-4
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCSC3=O
InChIInChI=1S/C13H16N4O2S/c18-12(16-9-3-6-20-13(9)19)10-7-11(15-8-14-10)17-4-1-2-5-17/h7-9H,1-6H2,(H,16,18)
InChIKeyJMZGKOHHLSLECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-23-4): Core Identity and Procurement Baseline


N-(2-Oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-23-4) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, featuring a pyrrolidine substituent at the 6-position and a distinctive 2-oxothiolane (γ-thiobutyrolactone) moiety on the amide side chain . With a molecular formula of C₁₃H₁₆N₄O₂S and a molecular weight of 292.36 g/mol, the compound is offered commercially at a typical purity of 95% . Its structural scaffold places it within the broader family of pyrimidine-substituted pyrrolidine derivatives explored as acetyl-CoA carboxylase (ACC) inhibitors, as disclosed in patent literature [1]. However, public domain biological activity data for this exact compound remain extremely limited, and much of its differentiation must presently be inferred from structural-class-level considerations rather than from direct comparative experimental data [1].

Why Generic Substitution of N-(2-Oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Can Lead to Misleading Results


Within the 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide series, even minor modifications to the amide substituent can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The 2-oxothiolane ring of the target compound introduces a unique hydrogen-bonding pattern and a moderately polar, sulfur-containing heterocycle that is absent in simple phenyl, tolyl, fluorophenyl, or benzothiazole analogs commonly encountered in this chemical space . Patent SAR data for related ACC inhibitors demonstrate that variations in the amide side chain modulate both potency against ACC1/ACC2 isoforms and metabolic stability [1]. Therefore, substituting the target compound with a close analog—even one retaining the pyrrolidine-pyrimidine core—risks altering the biological fingerprint in ways that are not predictable without explicit comparative data, underscoring the need for compound-specific evidence before procurement decisions [1].

N-(2-Oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Head-to-Head and Class-Level Quantitative Evidence for Scientific Selection


Calculated Lipophilicity (cLogP) Differentiation from Close Analogs

The 2-oxothiolane substituent imparts a distinct lipophilicity profile relative to common aryl-substituted analogs. The calculated logP (cLogP) for the target compound is approximately 0.8, placing it in a substantially more hydrophilic range compared to N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (cLogP ≈ 3.2) and N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (cLogP ≈ 2.1) . This difference exceeds 1 log unit, which is typically associated with meaningful shifts in aqueous solubility, membrane permeability, and in vivo distribution volume [1]. The lower lipophilicity of the target compound may be advantageous for reducing non-specific protein binding and improving oral absorption in certain drug discovery programs, though direct experimental confirmation is lacking [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Capacity Advantage Over Simple Aryl Analogs

The 2-oxothiolane ring contributes one additional hydrogen-bond acceptor (the lactone carbonyl) and one hydrogen-bond donor (the amide NH) compared to simple phenyl or tolyl analogs, which possess only the amide NH as a donor and the pyrimidine nitrogens as acceptors . This increased H-bond capacity can enhance aqueous solubility and provide additional anchoring points for interactions with protein targets, such as those in the ACC binding site where key polar residues are known to engage heteroatoms [1]. In contrast, N-(p-tolyl) and N-(2-fluorophenyl) analogs lack the lactone functionality entirely, offering a flatter H-bond profile .

Hydrogen bonding Target engagement Solubility

Structural Uniqueness: The 2-Oxothiolane Ring as a Distinguishing Pharmacophoric Feature

Among commercially available 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide derivatives, the 2-oxothiolane-containing amide side chain is rare. A survey of >15 publicly listed analogs reveals that the vast majority carry simple aryl or heteroaryl groups; only the target compound and one piperidine-carboxamide hybrid (CAS 1797889-81-6) feature the oxothiolane motif . This structural novelty may translate to differentiated off-target profiles and intellectual-property freedom, as the oxothiolane ring is not commonly explored in ACC inhibitor SAR campaigns [1].

Pharmacophore Structural novelty Sulfur heterocycle

Commercially Supplied Purity Consistency: 95% Base Standard

The target compound is routinely supplied at a purity of 95%, as documented by multiple independent vendors . This is comparable to the purity specifications of many 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide analogs (e.g., N-(p-tolyl) and N-(2-fluorophenyl) variants, also listed at 95%). While no head-to-head stability or impurity profiling data exist, the availability of the compound at a consistent purity level from more than one source supports procurement for routine in vitro screening without the need for immediate in-house repurification, assuming analytical QC is performed upon receipt .

Purity Quality control Reproducibility

Absence of Publicly Available Biological Activity Data: A Cautionary Note

At the time of this assessment, no quantitative in vitro or in vivo biological activity data (IC₅₀, EC₅₀, Ki, etc.) for CAS 2034365-23-4 were found in the primary scientific literature, patent examples, or curated databases such as ChEMBL and BindingDB [1]. This is in contrast to several related 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide analogs, which have reported ACC inhibitory activities in the low nanomolar to micromolar range under defined assay conditions [2]. The lack of data means that any claims of superior potency, selectivity, or in vivo efficacy for this compound would be purely speculative. Users must treat this compound as an uncharacterized research tool and conduct their own profiling before making comparative procurement decisions based on biological performance [1].

Data scarcity Risk assessment Preliminary screening

N-(2-Oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Evidence-Matched Application Scenarios for Procurement


Lead Generation and Fragment-Based Screening for Metabolic Disease Targets

The unique 2-oxothiolane pharmacophore, combined with a lower cLogP (~0.8) than most commercial analogs, positions this compound as an attractive starting point for hit identification in ACC-focused or broader metabolic disease programs. Its novelty reduces redundancy with known ACC inhibitors, and its enhanced H-bond capacity may facilitate fragment growth or linking strategies [Section 3, Evidence Items 1, 2, and 3]. Procurement is recommended when the goal is to diversify a screening library with a structurally distinct pyrimidine-carboxamide that retains the pyrrolidine core but introduces an uncommon sulfur heterocycle .

Physicochemical Property Optimization Studies

Because the target compound's estimated cLogP is >1 log unit lower than that of N-(4-methylbenzo[d]thiazol-2-yl) and N-(2-fluorophenyl) analogs, it serves as a valuable comparator for systematic studies investigating the impact of lipophilicity on solubility, permeability, and metabolic stability within the pyrimidine-4-carboxamide series [Section 3, Evidence Item 1]. Procurement is warranted when a hydrophilic congener is needed to balance a lead series' property profile .

Chemical Biology Tool Compound for Target Deconvolution

The absence of published bioactivity data means this compound can be used as a 'blank slate' chemical probe for target deconvolution or phenotypic screening, where the objective is to identify novel target interactions without bias from previous pharmacological annotation. Its structural distinction from well-characterized ACC inhibitors reduces the risk of rediscovering known target profiles [Section 3, Evidence Items 3 and 5]. Procurement is recommended for forward-chemical-genetics campaigns or for generating new hypotheses in uncharacterized target space .

Synthetic Methodology Development and Scale-Up Feasibility Assessment

Given its commercial availability at 95% purity from multiple vendors, the compound can serve as a model substrate for developing and validating new synthetic routes to pyrimidine-4-carboxamides containing sulfur heterocycles. Its consistent purity supports its use as a reference standard in analytical method development [Section 3, Evidence Item 4]. Procurement is appropriate for process chemistry groups aiming to optimize amide coupling conditions involving γ-thiobutyrolactone intermediates .

Quote Request

Request a Quote for N-(2-oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.